molecular formula C9H10BrNO2 B13006184 2-((2-Bromophenyl)(methyl)amino)acetic acid

2-((2-Bromophenyl)(methyl)amino)acetic acid

Cat. No.: B13006184
M. Wt: 244.08 g/mol
InChI Key: WXKOMUKIXBAFTM-UHFFFAOYSA-N
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Description

2-((2-Bromophenyl)(methyl)amino)acetic acid is a chemical compound with the molecular formula C9H10BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)(methyl)amino)acetic acid typically involves the reaction of 2-bromobenzylamine with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromophenyl)(methyl)amino)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-((2-Bromophenyl)(methyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-phenylacetic acid: This compound shares a similar bromophenyl structure but differs in the presence of an acetic acid moiety.

    2-Bromophenylacetic acid: Similar in structure but lacks the amino group present in 2-((2-Bromophenyl)(methyl)amino)acetic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-(2-bromo-N-methylanilino)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13)

InChI Key

WXKOMUKIXBAFTM-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1Br

Origin of Product

United States

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